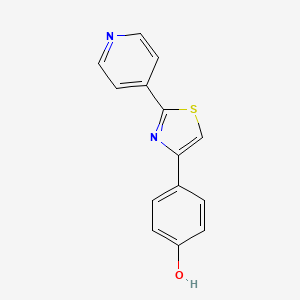
4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazole family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Molecular Docking and Quantum Chemical Calculations
A study by Viji et al. (2020) focused on the molecular structure and spectroscopic data of a compound similar to 4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol. They utilized Density Functional Theory (DFT) calculations to optimize the geometry of the molecule and analyze its vibrational spectra. The study contributed to understanding the molecular parameters, intramolecular charge transfer, and biological effects based on molecular docking results.
Anticancer Potential
A study by Ivasechko et al. (2022) explored novel pyridine-thiazole hybrid molecules, showcasing high antiproliferative activity against various cancer cell lines. They discovered that some compounds showed significant selectivity for cancer cells, suggesting their potential as anticancer agents.
Amplification in Phleomycin-G
Brown et al. (1981, 1982) conducted studies on 4-(thiazol-4'-yl)pyridines and their activity as amplifiers of phleomycin-G against Escherichia coli B. Their research involved synthesizing and screening various compounds for activity, providing valuable insights into the potential medical applications of such compounds (Brown et al., 1981; Brown et al., 1982).
Luminescent and Magnetic Properties in Chemistry
Gao et al. (2014) investigated 2-(imidazo[1,5-a]pyridin-3-yl)phenol in coordination chemistry with ZnII and CoII. They synthesized complexes and studied their UV–vis absorption properties, luminescence, and magnetic studies. This research contributes to the field of coordination chemistry and material science (Gao et al., 2014).
Amplification of Phleomycin against E. coli
Brown et al. (1980) reported on the synthesis of simple derivatives of thiazolylpyridines and their biological activities as amplifiers of phleomycin against in vitro cultures of Escherichia coli (Brown et al., 1980).
Catalytic Activity in Oxidation Reactions
Goel and Rani (2023) explored the synthesis and catalytic activity of a copper complex with a compound structurally similar to 4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol. The study demonstrates the efficiency of this compound in oxidation reactions and its potential environmental applications (Goel & Rani, 2023).
Antimicrobial and Antitumor Studies
Xun-Zhong et al. (2020) conducted research on zinc(II) complexes with pyridine thiazole derivatives. They examined their antimicrobial and antitumor activities, suggesting new bioactive materials with potential in pharmaceutical applications (Xun-Zhong et al., 2020).
CT-DNA Binding and Biological Studies
Adeleke et al. (2020) synthesized silver(I) complexes with pyridinyl ligands and studied their interaction with calf-thymus DNA and biological activities. This research contributes to the understanding of DNA interactions with metal complexes and their potential biomedical applications (Adeleke et al., 2020).
Antiproliferative Activity in Cancer Research
Alqahtani and Bayazeed (2020) synthesized pyridine-thiazole compounds and evaluated their cytotoxicity against various cancer cell lines. Their findings suggest the potential of these compounds in cancer therapy (Alqahtani & Bayazeed, 2020).
Direcciones Futuras
: Yang, X., Li, F., & Zhang, W. (2019). 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. RSC Advances, 9, 10454. DOI: 10.1039/c8ra09618j : Yang, X., Li, F., & Zhang, W. (2019). 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. RSC Advances, 9, 10454. DOI: 10.1039/c8ra09618j : Yang, X., Li, F., & Zhang, W. (2019). 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. RSC Advances, 9, 10454. DOI: 10.1039/c8ra09618j
Propiedades
IUPAC Name |
4-(2-pyridin-4-yl-1,3-thiazol-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-12-3-1-10(2-4-12)13-9-18-14(16-13)11-5-7-15-8-6-11/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSIFOZCGFIBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

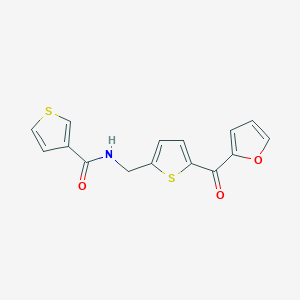
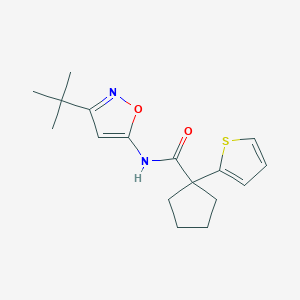
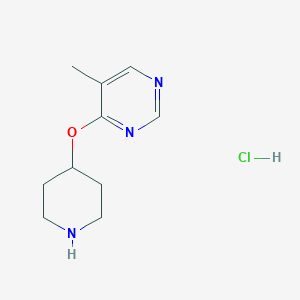
![2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2938225.png)
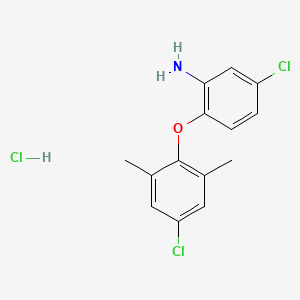
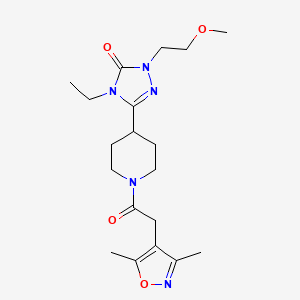
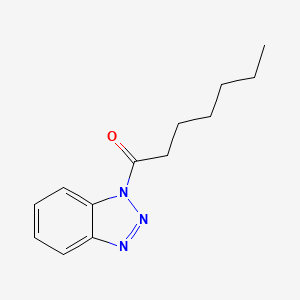
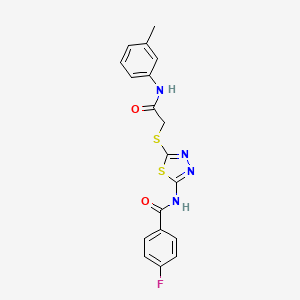
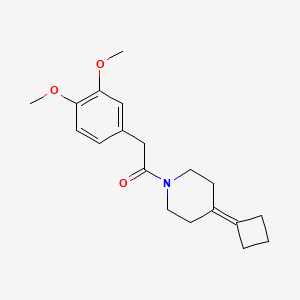
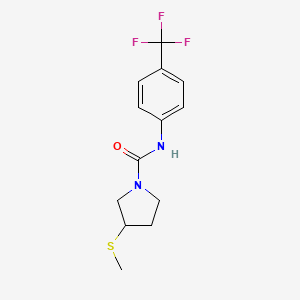
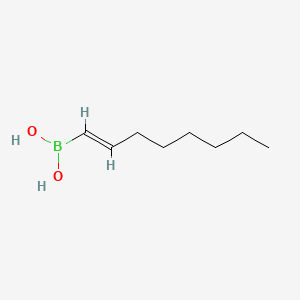
![2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938238.png)
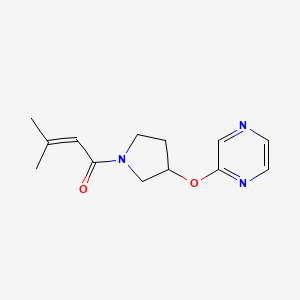
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2938242.png)